



Application Notes and Protocols for Calculating Fsp3

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Compound of Interest		
Compound Name:	FSP-3	
Cat. No.:	B1149874	Get Quote

Topic: How to Calculate Fsp3 for a Given Molecule

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Three-Dimensionality in Drug Design

In modern medicinal chemistry, the three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity and physicochemical properties. The "fraction of sp3 hybridized carbons" (Fsp3) has emerged as a key parameter for quantifying the 3D character of a molecule.[1][2] Fsp3 is defined as the number of sp3 hybridized carbon atoms divided by the total count of carbon atoms in a molecule.[3][4]

Historically, drug discovery efforts often yielded relatively flat, aromatic compounds. However, analysis of molecules progressing through clinical trials has revealed a clear trend: molecules with a higher degree of saturation and 3D complexity are more likely to succeed.[3][5] An increased Fsp3 value is associated with numerous benefits for drug candidates, including:

- Improved Solubility: Higher Fsp3 character can lead to increased aqueous solubility. [5][6]
- Enhanced Target Specificity: The complex 3D shapes of high-Fsp3 molecules can enable more specific interactions with the intricate binding sites of biological targets like proteins and enzymes.[1][6]



- Better Pharmacokinetic Profiles: Molecules with greater 3D character often exhibit more favorable ADME (absorption, distribution, metabolism, and excretion) properties.
- Higher Clinical Success Rates: A higher fraction of sp3 hybridized carbons has been empirically linked to a greater probability of positive clinical outcomes for drug candidates.[3]
 [5]

The concept of "escaping from flatland" encourages medicinal chemists to move beyond planar structures and embrace molecular complexity to improve the quality of drug candidates.[7] Fsp3 provides a simple yet powerful metric to guide this effort.

Protocol for the Calculation of Fsp3

The calculation of Fsp3 is a straightforward process that can be performed manually for simple molecules or computationally for large libraries of compounds.

Mathematical Formula

The formula for calculating the fraction of sp3 hybridized carbons is:

Fsp3 = (Number of sp3 Hybridized Carbon Atoms) / (Total Number of Carbon Atoms)[1][8]

Manual Calculation Protocol

This method is suitable for individual molecules where the structure is known.

Step 1: Identify all Carbon Atoms

- Examine the chemical structure of the molecule.
- Count the total number of carbon atoms. This will be the denominator in the Fsp3 equation.

Step 2: Identify sp3 Hybridized Carbon Atoms

- An sp3 hybridized carbon atom is one that is bonded to four other atoms via single bonds, resulting in a tetrahedral geometry.[1]
- Systematically inspect each carbon atom in the structure.



 Count every carbon atom that exclusively forms single bonds. Carbons involved in double bonds (sp2 hybridized) or triple bonds (sp hybridized) are excluded.

Step 3: Calculate the Fsp3 Value

- Use the counts from the previous steps in the formula.
- Divide the number of sp3 hybridized carbons by the total number of carbon atoms to obtain the Fsp3 value.

Example: Ibuprofen

- Total Carbons: Ibuprofen has 13 carbon atoms.
- sp3 Carbons: Count the carbons that are not part of the benzene ring or the carboxylic acid group's C=O double bond. There are 6 sp3 carbons in the isobutyl group and the chiral center.
- Calculation: Fsp3 = 6 / 13 ≈ 0.46

Computational Protocol

For high-throughput screening or analysis of large chemical datasets, computational methods are essential. Various cheminformatics toolkits and software packages can automate Fsp3 calculation.

Methodology:

- Input: Provide the molecular structure(s) in a standard format (e.g., SMILES, SDF).
- Software/Toolkit: Utilize a computational tool with the capability to calculate molecular descriptors.
 - RDKit: An open-source cheminformatics toolkit for Python. The rdkit.Chem.Descriptors.FractionCSP3 function can be used.[2]
 - KNIME: An open-source data analytics platform with nodes for chemical calculations,
 which can determine carbon hybridization using SMARTS queries like [#6;X4] for sp3



carbons.[9]

- Chemaxon cxcalc: A command-line tool that can calculate a wide range of properties, including Fsp3.[10]
- DataWarrior: A data analysis tool that can calculate the 'sp3-Carbon Fraction'.[7][11]
- Execution: Run the calculation within the chosen software environment. The software will
 parse the molecular structure, identify the hybridization state of each carbon atom, and apply
 the Fsp3 formula.
- Output: The software will return the calculated Fsp3 value for each molecule, typically in a table or as part of the molecule's property data.

Data Presentation: Fsp3 Values in Drug Discovery

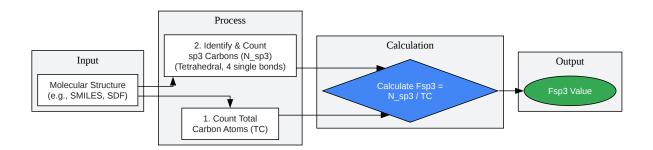
Analysis of compounds at different stages of the drug discovery pipeline shows a clear trend of increasing Fsp3 values, highlighting its importance for successful drug development.

Compound Class	Average Fsp3 Value	Reference
Research/Development Compounds	0.36	[3][8]
Investigational Drugs (Phase I-	Increasing trend from 0.36	[3]
Approved Drugs	0.47	[3][6][8][12]
Recommended Threshold for Drug-Likeness	≥ 0.42	[5]
Fsp3-Enriched Screening Libraries	≥ 0.47 (Mean of 0.60)	[6]

Visualization of the Fsp3 Calculation Workflow

The logical flow for determining the Fsp3 value of a molecule can be visualized as follows.





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Caption: Workflow for calculating the Fsp3 value of a molecule.

Application Notes and Interpretation

- Guideline, Not a Strict Rule: While a higher Fsp3 is generally desirable, it is not an absolute requirement for a successful drug. The optimal Fsp3 value is target and context-dependent.
- Balancing Properties: Increasing Fsp3 can sometimes lead to higher lipophilicity if not managed carefully. It is crucial to balance Fsp3 with other key drug-like properties such as molecular weight, logP, and polar surface area.
- Structural Novelty: Designing molecules with a high Fsp3 often involves incorporating complex scaffolds, such as spirocycles, bridged rings, and stereogenic centers.[6][8][13] This can lead to greater structural novelty and access to new chemical space.
- Computational Prediction: Fsp3 is a valuable descriptor in computational and machine learning models for predicting ADMET properties and biological activity.[14][15]

Conclusion

The fraction of sp3 hybridized carbons (Fsp3) is a fundamental descriptor in modern drug discovery that quantifies the three-dimensionality of a molecule. Its calculation is straightforward and can be easily automated, making it a powerful tool for filtering and



prioritizing compounds in large libraries. By focusing on increasing the Fsp3 character, researchers can design drug candidates with improved physicochemical properties and a higher likelihood of clinical success.

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